

#### FLX475: A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Flx475    |           |
| Cat. No.:            | B10830906 | Get Quote |

# A Deep Dive into the Core Data of a Novel CCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for **FLX475**, a potent and selective oral small molecule antagonist of the C-C chemokine receptor 4 (CCR4). The information compiled herein is sourced from publicly available clinical trial information, press releases, and scientific meeting abstracts. This document aims to serve as a detailed resource for professionals in the fields of immuno-oncology and drug development.

#### **Core Mechanism of Action**

**FLX475** is designed to modulate the tumor microenvironment (TME) by blocking the interaction between the CCR4 receptor and its ligands, CCL17 and CCL22.[1] CCR4 is predominantly expressed on regulatory T cells (Tregs), which are key mediators of immunosuppression within tumors.[1] By inhibiting CCR4, **FLX475** aims to prevent the recruitment of Tregs into the TME, thereby restoring and enhancing the anti-tumor immune response.[2][3] This mechanism is expected to increase the ratio of effector T cells to Tregs, a critical factor in effective tumor immunity.[1][4] Preclinical studies have suggested that this approach can lead to tumor growth inhibition and increased tumor regression.[5][6]

### **Signaling Pathway and Mechanism of Inhibition**



The binding of CCL17 and CCL22 to CCR4 on the surface of Tregs initiates a signaling cascade that promotes cell migration towards the tumor. **FLX475**, as a CCR4 antagonist, competitively binds to the receptor, preventing the ligands from binding and thereby inhibiting the downstream signaling required for Treg migration.



Click to download full resolution via product page

FLX475 Mechanism of Action: CCR4 Antagonism.

### **Preclinical and Early Clinical Findings**

Preclinical studies have demonstrated that **FLX475** can inhibit tumor growth and promote regression as a standalone agent.[5] Furthermore, it has been shown to enhance the antitumor effects of checkpoint inhibitors like anti-PD-L1 and anti-CTLA4 antibodies.[5] Early



clinical data from a Phase 1/2 trial (NCT03674567) have shown promising activity for **FLX475**, both as a monotherapy and in combination with pembrolizumab, in various cancer types, including Epstein-Barr Virus (EBV)-positive lymphoma and non-small cell lung cancer.[7][8][9] [10]

#### **Pharmacokinetics and Safety in Healthy Volunteers**

A Phase 1 study in 104 healthy volunteers established a favorable safety and pharmacokinetic profile for **FLX475**.[4][6]

| Parameter          | Finding                                                                                                                                            | Reference |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Tolerability       | Well-tolerated with no serious adverse events reported at any dose level.                                                                          | [6]       |
| Half-life          | Approximately 72 hours, supporting once-daily oral dosing.                                                                                         | [4]       |
| Accumulation       | Approximately 4-5x accumulation over 14 days with daily dosing.                                                                                    | [4]       |
| Receptor Occupancy | Doses of approximately 75 mg once daily and above are predicted to maintain target drug exposure above the IC90 for human in vitro Treg migration. | [4]       |

## **Experimental Protocols**

While detailed, step-by-step protocols from the preclinical studies are not publicly available, the following outlines the likely methodologies employed based on standard practices in immuno-oncology research and mentions in the available literature.

#### **In Vitro Treg Migration Assay**



This assay would have been crucial to determine the potency of **FLX475** in inhibiting the migration of Tregs towards CCR4 ligands.



Click to download full resolution via product page

Workflow for an in vitro Treg migration assay.

## **In Vivo Tumor Xenograft Models**



To assess the anti-tumor activity of **FLX475** in a living organism, human tumor xenograft models in immunocompromised mice reconstituted with human immune cells (humanized mice) were likely used.



Click to download full resolution via product page

Workflow for an in vivo humanized mouse tumor model.

# **Summary of Preclinical Anti-Tumor Activity**

Although specific quantitative data from preclinical studies are limited in publicly available sources, the consistent message is that **FLX475** demonstrates significant anti-tumor activity.

| Study Type                    | Key Findings                                                                                                        | Reference |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| In Vitro                      | Potent inhibition of Treg migration.                                                                                | [1][4]    |
| In Vivo (Monotherapy)         | Inhibited tumor growth and increased tumor regression.                                                              | [5][6]    |
| In Vivo (Combination Therapy) | Enhanced the anti-tumor effects of checkpoint inhibitors (anti-PD-L1, anti-CTLA4) and immune agonists (anti-4-1BB). | [5][6]    |

# **Clinical Biomarker Strategy**

The clinical development of **FLX475** has been guided by a strong biomarker strategy.[5] Analysis of patient samples from the Phase 1/2 trial has focused on measuring changes in the TME, such as the ratio of CD8+ T cells to Tregs, to provide evidence of the drug's mechanism



of action.[10] An increase in the proportion of circulating Tregs has been observed, which is consistent with the blockade of their migration into the tumor.[9][10]

#### Conclusion

The preclinical data for **FLX475** strongly support its mechanism of action as a selective CCR4 antagonist that can modulate the tumor microenvironment by inhibiting the infiltration of immunosuppressive Tregs. Early clinical data have been encouraging, demonstrating a favorable safety profile and signs of clinical activity, both as a monotherapy and in combination with checkpoint inhibitors. The ongoing Phase 1/2 clinical trial will provide further insights into the therapeutic potential of this novel immuno-oncology agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rapt.com [rapt.com]
- 2. rapt.com [rapt.com]
- 3. targetedonc.com [targetedonc.com]
- 4. rapt.com [rapt.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. FLX Bio Highlights Phase 1 Data for FLX475 at SITC 2018 BioSpace [biospace.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. rapt.com [rapt.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [FLX475: A Preclinical Technical Overview].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830906#preclinical-data-on-flx475]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com